![molecular formula C21H17F3N2O2 B6546814 N-(2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946379-29-9](/img/structure/B6546814.png)
N-(2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H17F3N2O2 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.12421228 g/mol and the complexity rating of the compound is 649. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C19H17F3N2O2
- Molecular Weight : 373.34 g/mol
- CAS Number : 478063-39-7
The presence of a trifluoromethyl group and a dihydropyridine moiety suggests potential interactions with various biological targets.
Pharmacological Effects
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. The dihydropyridine scaffold is known for its ability to interfere with cellular signaling pathways involved in cancer proliferation. Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Compounds containing the dihydropyridine structure have been reported to modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory process .
- Metabolic Regulation : There is emerging evidence that suggests this compound could influence metabolic pathways, particularly in the context of diabetes management. Similar compounds have been shown to enhance insulin sensitivity and improve glucose tolerance .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence of the trifluoromethyl group significantly enhances the lipophilicity and bioavailability of the compound, which is essential for its interaction with biological membranes .
- Dihydropyridine Core : Variations in the dihydropyridine core have been linked to changes in potency against specific biological targets, suggesting that modifications can lead to improved therapeutic profiles .
Case Studies
- In Vitro Studies : A study investigating the effects of similar dihydropyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating potential for development as an anticancer agent .
- Animal Models : In vivo experiments using mouse models have shown that compounds with structural similarities to this compound can effectively lower blood glucose levels and improve metabolic health markers .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Modulates inflammatory responses | |
Metabolic Regulation | Improves insulin sensitivity |
Table 2: Structure-Activity Relationship Insights
Scientific Research Applications
Chemistry
N-(2-methylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Oxidation : Converts the compound into oxidized derivatives.
- Reduction : Alters functional groups within the molecule.
- Substitution Reactions : Allows for the replacement of specific atoms or groups.
Reaction Type | Description |
---|---|
Oxidation | Formation of oxidized products under specific conditions. |
Reduction | Modification of functional groups using reducing agents. |
Substitution | Replacement of atoms/groups with others to form new compounds. |
Biology
Research has indicated that this compound may interact with various biomolecules, making it a subject of interest in biological studies. Its potential biological activities include:
- Anti-inflammatory Properties : Investigated for effects on inflammatory pathways.
- Anticancer Activity : Explored for its ability to inhibit cancer cell proliferation.
Case studies have shown promising results in laboratory settings where the compound was tested against specific cancer cell lines, demonstrating significant inhibition rates compared to controls.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Drug Development : The compound's unique structure allows for modifications that could lead to new pharmaceuticals targeting various diseases.
- Mechanism of Action Studies : Ongoing research aims to elucidate how this compound interacts with specific enzymes or receptors, potentially leading to novel therapeutic strategies.
Industrial Applications
In the industrial sector, this compound is utilized in:
- Material Science : Development of new materials with enhanced properties due to the compound's unique chemical structure.
- Chemical Processes : Employed in various chemical reactions that require specific reactivity profiles.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c1-14-5-2-3-7-18(14)25-19(27)17-6-4-12-26(20(17)28)13-15-8-10-16(11-9-15)21(22,23)24/h2-12H,13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYYQXSXWMWTMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.